molecular formula C20H18ClN7O3 B2612830 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide CAS No. 2034248-05-8

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

Cat. No.: B2612830
CAS No.: 2034248-05-8
M. Wt: 439.86
InChI Key: RSIAUNZATFBDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole and 1,2,4-oxadiazole moiety, linked to a pyridin-3-yl group and a 4-chlorophenoxy-substituted propanamide chain. The synthesis likely involves click chemistry (azide-alkyne cycloaddition) for triazole formation and condensation reactions for oxadiazole assembly, leveraging modular strategies to optimize bioactivity .

Crystallographic analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement), which are widely used for small-molecule structure determination .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN7O3/c1-13(30-16-6-4-15(21)5-7-16)19(29)23-9-10-28-12-17(25-27-28)20-24-18(26-31-20)14-3-2-8-22-11-14/h2-8,11-13H,9-10H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIAUNZATFBDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CN=CC=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated compound to form the chlorophenoxy intermediate.

    Synthesis of the Pyridinyl Intermediate: The pyridinyl group is introduced through reactions involving pyridine derivatives.

    Formation of the Oxadiazolyl and Triazolyl Intermediates: These groups are typically synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the various intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazolyl group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolyl derivatives, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C15H15ClN6O3
  • Molecular Weight : 390.77 g/mol
  • IUPAC Name : 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide

The structural complexity includes a chlorophenoxy group and multiple heterocycles that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Case Study : A synthesized derivative demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through specific signaling pathways .

Antifungal Activity

The compound has also shown promise in antifungal applications:

  • Case Study : In vitro tests revealed that certain derivatives possess antifungal activity against Candida species. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antifungal agents like fluconazole .
CompoundTarget OrganismMIC (µg/mL)Reference
Derivative ACandida albicans≤ 25
Derivative BRhodotorula mucilaginosa≤ 30

Anti-inflammatory Potential

In silico studies have suggested that the compound may act as a potential inhibitor of the 5-lipoxygenase enzyme, which is involved in inflammatory processes:

  • Research Findings : Molecular docking simulations indicated favorable binding interactions with the enzyme's active site, suggesting a potential pathway for developing anti-inflammatory drugs .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the pyridine and oxadiazole moieties through nucleophilic substitutions.
  • Final coupling reactions to yield the target amide structure.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the triazolyl group may interact with enzyme active sites, while the pyridinyl group can engage in hydrogen bonding with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The target compound’s uniqueness lies in its triazole-oxadiazole-pyridine core and 4-chlorophenoxy-propanamide side chain. Below is a comparison with structurally related compounds from the literature:

Table 1: Structural Comparison of Analogous Compounds
Compound ID/Name Core Structure Key Substituents Bioactivity Implications (Hypothetical)
Target Compound 1,2,3-triazole + 1,2,4-oxadiazole Pyridin-3-yl, 4-chlorophenoxy-propanamide Enhanced binding affinity, moderate logP
763107-11-5: 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide 1,2,4-triazole + thioether linkage 4-Bromophenyl, pyridin-3-yl, thioacetamide Higher lipophilicity, potential CYP inhibition
573938-01-9: N-[4-(Benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole + sulfanyl group Pyridin-2-yl, benzyloxy-phenyl Reduced metabolic stability
923719-87-3: N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide Simple propanamide 4-Chlorophenyl, 4-methoxyphenyl Lower potency, improved solubility

Impact of Heterocyclic Core Modifications

  • Triazole-Oxadiazole vs. However, thioether groups may enhance membrane permeability due to increased lipophilicity.
  • Pyridine Position : The pyridin-3-yl group in the target compound vs. pyridin-2-yl in 573938-01-9 alters π-stacking interactions; pyridin-3-yl is more common in kinase inhibitors (e.g., c-Met inhibitors).

Side-Chain Variations

  • Chlorophenoxy vs. Methoxy/Bromo: The 4-chlorophenoxy group in the target compound likely enhances hydrophobic interactions compared to methoxy (923719-87-3) or bromophenyl (763107-11-5) substituents. Chlorine’s electronegativity may also polarize the aromatic ring, improving binding specificity .
  • Propanamide Chain Length : The ethyl spacer in the target compound balances flexibility and steric hindrance, whereas shorter/longer chains (e.g., acetamide in 763107-11-5) may reduce optimal binding .

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

Table 2: Predicted Properties of Selected Compounds
Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound 512.9 3.2 2 9 0.12
763107-11-5 534.8 4.1 1 8 0.08
573938-01-9 490.5 2.8 1 7 0.15
923719-87-3 318.8 2.5 1 3 0.35

Key Observations :

  • The target compound’s higher logP (3.2) vs. 573938-01-9 (2.8) suggests greater membrane permeability but lower aqueous solubility.
  • The bromophenyl analog (763107-11-5) has the highest logP (4.1), which may limit solubility but improve blood-brain barrier penetration .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a complex organic molecule with potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical structure as follows:

  • Molecular formula : C₁₅H₁₈ClN₅O₃
  • Molecular weight : 337.79 g/mol
  • Key functional groups : Chlorophenoxy group, oxadiazole, triazole

The biological activity of this compound is largely attributed to its ability to inhibit specific pathways involved in cancer progression. The oxadiazole and triazole moieties are known for their roles in modulating various biological processes, including apoptosis and cell proliferation.

Inhibition of ATF4 Pathway

Research indicates that derivatives of this compound may act as inhibitors of the ATF4 pathway, which is crucial in the cellular response to stress and is implicated in cancer cell survival. This pathway's modulation could lead to enhanced apoptosis in cancer cells and reduced tumor growth .

Anticancer Activity

A series of studies have evaluated the anticancer potential of similar compounds containing oxadiazole and triazole groups. The following table summarizes key findings regarding their biological activity:

CompoundCancer Cell Lines TestedIC₅₀ (µM)Mechanism
Compound AHEPG2, MCF71.18 ± 0.14Apoptosis induction
Compound BPC-3, HCT-1160.67 - 0.87EGFR inhibition
Compound CMDA-MB-435 (melanoma)6.82Growth inhibition

These results demonstrate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects .

Case Studies

Recent studies have focused on synthesizing and evaluating derivatives of oxadiazole-based compounds for their anticancer properties:

  • Study on Oxadiazole Derivatives : A study synthesized several oxadiazole derivatives and tested them against various cancer cell lines. One derivative showed an IC₅₀ value significantly lower than traditional chemotherapeutics, indicating a promising alternative for cancer treatment .
  • Mechanism-Based Approaches : Another research highlighted the mechanism-based approach where specific derivatives were found to inhibit critical signaling pathways involved in cancer progression. These findings support the potential use of similar compounds in targeted therapy .

Q & A

Q. How can a multi-step synthetic route for this compound be designed?

  • Methodological Answer : A modular approach is recommended:
  • Step 1 : Synthesize the 4-chlorophenoxy fragment via nucleophilic aromatic substitution (e.g., 4-chlorophenol with a halogenated precursor under alkaline conditions) .
  • Step 2 : Construct the 1,2,4-oxadiazole-triazole core using copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the triazole ring and a nitrile oxide cycloaddition for the oxadiazole .
  • Step 3 : Form the amide bond using a condensing agent (e.g., EDC/HOBt) in anhydrous dioxane with triethylamine as a base to minimize side reactions .
  • Key Optimization : Monitor intermediates via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Identify aromatic protons (δ 6.8–8.5 ppm for pyridine, triazole, and chlorophenoxy groups) and carbonyl signals (δ ~165–170 ppm for amide and oxadiazole).
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+) with <2 ppm mass error.
  • IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): Resolve stereochemical ambiguities .

Q. What preliminary assays are suitable for evaluating bioactivity?

  • Methodological Answer :
  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial activity : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side-product formation during oxadiazole synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst loading (e.g., ZnCl₂) to identify optimal parameters .
  • In-line monitoring : Use FTIR or ReactIR to track nitrile oxide intermediates and adjust reaction time dynamically .
  • Quenching protocols : Add ice-cold water to terminate reactions and precipitate pure intermediates .

Q. How should conflicting bioactivity data across assays be resolved?

  • Methodological Answer :
  • Purity validation : Re-analyze compound batches via HPLC (≥95% purity) to rule out impurities .
  • Assay controls : Include internal standards (e.g., staurosporine for kinase assays) and validate cell line viability (e.g., ATP quantification).
  • Mechanistic studies : Perform SPR (surface plasmon resonance) to confirm target binding or RNA-seq to identify off-target pathways .

Q. What computational strategies predict target engagement and SAR trends?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., kinases) to prioritize in vitro testing .
  • QSAR modeling : Train models on analogues’ IC₅₀ data (e.g., substituent effects on oxadiazole bioactivity) .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydrogen-bonding networks .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields between small-scale and pilot-scale reactions?

  • Methodological Answer :
  • Scale-up factors : Evaluate mixing efficiency (e.g., Reynolds number in batch vs. flow reactors) and thermal gradients .
  • Purification losses : Compare extraction efficiencies (e.g., solvent partitioning ratios) and crystallization yields .
  • Statistical analysis : Apply ANOVA to identify critical variables (e.g., stirring rate, reagent stoichiometry) affecting reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.